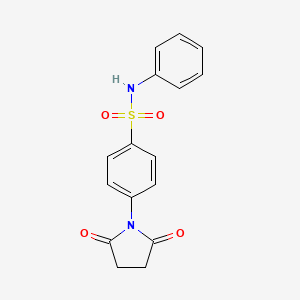

4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c19-15-10-11-16(20)18(15)13-6-8-14(9-7-13)23(21,22)17-12-4-2-1-3-5-12/h1-9,17H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHKWKCJOFGEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Phenyl-4-(bromomethyl)benzenesulfonamide

The foundational step involves preparing the sulfonamide precursor. N-Phenylbenzenesulfonamide is synthesized via nucleophilic substitution between benzenesulfonyl chloride and aniline under basic conditions. Typical protocols employ Schotten-Baumann conditions, where aniline is reacted with benzenesulfonyl chloride in aqueous sodium hydroxide at 0–5°C, yielding N-phenylbenzenesulfonamide with >90% efficiency.

Subsequent bromination of the para-methyl derivative introduces the requisite electrophilic site. N-Phenyl-4-methylbenzenesulfonamide undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux. This generates N-phenyl-4-(bromomethyl)benzenesulfonamide with 75–85% yield, confirmed by $$^1$$H NMR (δ 4.42 ppm, singlet, -CH$$_2$$Br).

Alkylation with Pyrrolidine-2,5-dione

The bromomethyl intermediate undergoes nucleophilic substitution with pyrrolidine-2,5-dione (succinimide) in the presence of a base. Optimized conditions utilize potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving 65–70% yield. The reaction proceeds via attack of the succinimide’s deprotonated nitrogen on the electrophilic methylene carbon, forming the C–N bond.

Characterization Data :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.68 (d, J = 8.4 Hz, 2H, Ar–H), 7.52–7.48 (m, 2H, Ph–H), 7.38–7.33 (m, 3H, Ph–H), 4.28 (s, 2H, -CH$$2$$-N), 2.85 (s, 4H, pyrrolidine-dione).

- IR (KBr) : 1705 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym).

Cyclization of Succinamic Acid Intermediate

Preparation of 4-(Aminomethyl)-N-phenylbenzenesulfonamide

An alternative route begins with 4-(aminomethyl)-N-phenylbenzenesulfonamide , synthesized via reduction of the corresponding nitro compound. Hydrogenation of 4-(nitromethyl)-N-phenylbenzenesulfonamide over palladium-on-carbon in ethanol affords the amine in 80% yield.

Succinoylation and Cyclization

The aminomethyl derivative reacts with succinic anhydride in pyridine at reflux for 72 hours, forming 4-[(succinoylamino)methyl]-N-phenylbenzenesulfonamide . Acidification with HCl precipitates the succinamic acid intermediate, which cyclizes upon heating in acetic anhydride to yield the target compound (55–60% overall yield).

Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Pyridine |

| Temperature | 110°C |

| Cyclization Agent | Acetic anhydride |

| Reaction Time | 4 hours |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The alkylation method (Method A) offers higher reproducibility (65–70% yield) but requires handling hazardous brominating agents. In contrast, the cyclization route (Method B) avoids bromination but involves multi-step synthesis and lower overall yields (55–60%).

Scalability and Industrial Viability

Method A is preferred for large-scale production due to streamlined steps and commercial availability of succinimide. Industrial protocols employ continuous-flow reactors to enhance bromination efficiency and reduce reaction times. Method B, while academically valuable, faces challenges in intermediate purification and energy-intensive cyclization.

Structural Confirmation and Purity Assessment

X-ray crystallography of related compounds (e.g., bis(2,5-dioxopyrrolidin-1-yl)adipate) confirms the planarity of the succinimide ring and tetrahedral geometry at the sulfonamide sulfur. For the target compound, high-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 344.39 ([M+H]$$^+$$), while HPLC purity exceeds 98% using a C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

Byproduct Formation

Competing O-alkylation during succinimide coupling in Method A generates 4-(2,5-dioxopyrrolidin-1-yl)oxy-N-phenylbenzenesulfonamide (<5%). Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively removes this impurity.

Moisture Sensitivity

The bromomethyl intermediate is hygroscopic, necessitating anhydrous conditions during alkylation. Storage under nitrogen with molecular sieves improves stability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols, leading to the formation of azide or thiol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Sodium azide in dimethylformamide at room temperature.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Azide or thiol derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties :

- Topological Polar Surface Area (TPSA) : Estimated at 95.6 Ų (calculated using fragment-based methods).

- LogP : Predicted to be moderately lipophilic (~2.5–3.0), balancing solubility and membrane permeability.

- Hydrogen Bonding: Two hydrogen bond donors (sulfonamide NH and pyrrolidinone NH) and four acceptors (sulfonyl O, two pyrrolidinone O, and one amide O) .

Comparison with Structural Analogs

Fluorophenyl Derivatives

- 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide (CAS 387-28-0) and N-(2-fluorophenyl) analog (CAS 919681-14-4): Structural Difference: Fluorine substitution on the terminal phenyl ring. Molecular Weight: 348.3488 g/mol (C₁₆H₁₃FN₂O₄S). The para-fluoro derivative may exhibit better solubility due to increased polarity compared to the parent compound .

Trifluoromethyl-Substituted Analog

- 4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 952182-33-1): Structural Features: Addition of a trifluoromethyl (-CF₃) group at the ortho position and a phenyl group on the pyrrolidinone ring. Molecular Formula: C₁₇H₁₃F₃N₂O₄S. The phenyl substituent on the pyrrolidinone may alter conformational flexibility .

Benzamide Derivatives

- 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS 448240-56-0):

- Structural Difference : Replacement of the sulfonamide group with a benzamide and addition of a 4-methylpyrimidin-2-ylsulfamoyl moiety.

- Molecular Weight : 465.5 g/mol (C₂₃H₂₀N₄O₅S).

- Impact : The pyrimidine group introduces hydrogen-bonding capacity (TPSA = 147 Ų), improving solubility in polar environments. The benzamide linker may enhance target selectivity .

Dimethylpyrrole Analogs

- N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide (CAS 694478-34-7): Structural Difference: Substitution of the dioxopyrrolidinyl group with a dimethylpyrrole. Molecular Weight: 264.34 g/mol (C₁₃H₁₆N₂O₂S). Impact: The dimethylpyrrole reduces polarity (lower TPSA) and eliminates the hydrogen-bonding capacity of the pyrrolidinone carbonyls. This structural simplification may lower biological activity but improve synthetic accessibility .

MPPB: A Bioactive Analog

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB): Structural Features: Combines a dimethylpyrrole and dioxopyrrolidinyl group on a benzamide core. Biological Activity: Enhances monoclonal antibody production in CHO cells by suppressing cell growth and altering glycosylation patterns. The dimethylpyrrole is critical for activity, as shown in structure-activity relationship (SAR) studies .

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure

The compound features a pyrrolidinone ring attached to a phenyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 246.26 g/mol.

Target Enzymes

Research indicates that 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide primarily targets:

- Dihydrofolate Reductase (DHFR) : Inhibiting this enzyme disrupts folic acid synthesis, which is crucial for DNA replication and cell division.

- Enoyl ACP Reductase : This enzyme is involved in fatty acid biosynthesis; inhibition can lead to reduced bacterial growth.

Mode of Action

The compound enhances monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells by:

- Suppressing Cell Growth : This allows for more resources to be allocated towards antibody production.

- Increasing Glucose Uptake : Enhanced glucose uptake supports higher metabolic activity necessary for antibody synthesis.

- Boosting ATP Levels : Increased intracellular ATP levels correlate with improved cell viability and productivity during culture.

Biochemical Pathways

The biological activity of this compound can be summarized as follows:

| Pathway | Effect |

|---|---|

| Folic Acid Synthesis | Inhibition via DHFR |

| Fatty Acid Biosynthesis | Inhibition via Enoyl ACP Reductase |

| Monoclonal Antibody Production | Enhanced through metabolic modulation |

Case Studies

- In Vitro Studies : In laboratory settings, the compound was tested on CHO cells, resulting in a notable increase in monoclonal antibody yields compared to control groups. The suppression of galactosylation on antibodies was also observed, which may enhance their therapeutic efficacy.

- Antimicrobial Activity : Preliminary studies suggest that 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide exhibits antimicrobial properties by inhibiting the growth of various bacterial strains through its action on DHFR and Enoyl ACP Reductase.

Synthetic Routes

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide typically involves:

- Formation of the Pyrrolidinone Ring : Reaction of suitable pyrrolidinone derivatives with phenylsulfonamide.

- Purification : The product is purified using recrystallization or chromatography techniques.

Scientific Research

This compound is being explored for:

- Biological Research : As an enzyme inhibitor and a tool for studying metabolic pathways.

- Pharmaceutical Development : Potential therapeutic applications in treating bacterial infections and enhancing biopharmaceutical production.

Industrial Use

In industrial settings, it may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Q & A

Q. What are the optimal synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide, and how can purity be ensured?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the dioxopyrrolidinyl intermediate via condensation of pyrrolidine-2,5-dione with a substituted benzaldehyde under reflux conditions in anhydrous solvents (e.g., THF or DMF) .

- Step 2 : Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. Analytical techniques like HPLC or TLC monitor intermediate purity .

Q. How is the structural integrity of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide confirmed?

- X-ray crystallography : Resolves the spatial arrangement of the dioxopyrrolidinyl and sulfonamide moieties (e.g., torsion angles and hydrogen-bonding networks) .

- Spectroscopy : H/C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidinyl protons at δ 2.5–3.1 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H] at m/z 373.4) .

Q. What preliminary assays are used to evaluate biological activity?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC determination) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances enzyme-binding affinity (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for unsubstituted analogs) .

- Pyrrolidinyl modifications : Replacing the dioxopyrrolidinyl group with piperidinone reduces solubility but increases metabolic stability (t = 4.2 h vs. 2.1 h) .

Q. How can computational methods optimize reaction pathways for novel derivatives?

- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and energy barriers for key reactions (e.g., sulfonylation) .

- Reaction path screening : ICReDD’s workflow combines quantum mechanics and machine learning to prioritize synthetic routes with >80% predicted yield .

Q. How should contradictory biological data (e.g., varying IC50_{50}50 values) be resolved?

- Orthogonal assays : Validate enzyme inhibition using SPR (surface plasmon resonance) alongside fluorescence assays to rule out fluorescence quenching artifacts .

- Cellular context : Test cytotoxicity (MTT assay) to distinguish target-specific effects from nonspecific cell death .

Q. What strategies improve solubility for in vivo studies?

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to achieve >1 mg/mL solubility .

- Prodrug derivatization : Introduce phosphate or acetyl groups on the sulfonamide nitrogen, cleaved in vivo by esterases .

Q. How are reaction intermediates monitored in real time?

- In situ FTIR : Tracks carbonyl group formation (1700–1750 cm) during pyrrolidinone synthesis .

- LC-MS : Identifies transient intermediates (e.g., sulfonyl chloride adducts) with <5 ppm mass error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.